Tofacitinib citrate
Overview
Description
Synthesis Analysis
The synthesis of tofacitinib citrate involves several critical steps starting from 3-amino-4-methylpyridine and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Innovations in the synthesis process have improved yield and purity, making it more suitable for scale-up production. For instance, using sodium hydride in the methoxycarbonylation reaction and replacing benzaldehyde with benzyl bromide for amino group protection have enhanced the efficiency of the synthesis. Red-Al is employed as a cost-effective method for the reduction of amides, and the introduction of the tosyl group facilitates nucleophilic substitution, leading to an improved yield of 13.3% and a purity of 99.9% (Zhi et al., 2016).
Scientific Research Applications
Dermatological Applications
Tofacitinib citrate, originally approved for rheumatoid arthritis, ulcerative colitis, and active psoriatic arthritis, is increasingly used off-label for various dermatological conditions. Studies have shown its strong efficacy in atopic dermatitis, alopecia areata, and plaque psoriasis, with additional data from case reports and series for other skin conditions (Tegtmeyer et al., 2019).
Transdermal Delivery Systems
Research has explored enhancing skin delivery of tofacitinib citrate through non-invasive methods like proposomes, improving skin permeability and offering a targeted topical drug delivery approach, especially for skin disorders (Kathuria et al., 2020).
Novel Oral Formulations
There is an interest in developing mouth dissolving oral films of tofacitinib citrate, targeting fast drug dissolution in the oral cavity to enhance patient convenience and effective treatment for rheumatoid arthritis (Raykar & Velraj, 2023).
Asthma Treatment
Preformulation studies on tofacitinib citrate have explored its potential as a treatment for eosinophilic asthma. The results suggest that tofacitinib can be effectively nebulized and may significantly reduce eosinophil and total protein concentrations in allergic challenges (Younis et al., 2019).
Skin Cancer Treatment
Tofacitinib citrate has been investigated for its use in treating skin cancer, particularly squamous cell carcinoma, via transdermal drug delivery systems. Studies have indicated promising results in terms of drug release and stability, suggesting a potential new therapeutic route (Gayathri & Sangeetha, 2022).
Bioequivalence Studies
Bioequivalence studies have been conducted to understand the pharmacokinetics of tofacitinib citrate, ensuring the therapeutic consistency of different formulations (Yu et al., 2021).
Floating Tablet Formulations
Research has been conducted on floating tablets of tofacitinib citrate, aiming for sustained drug release. This form of drug delivery could be advantageous for certain patient groups and conditions (Rathi & Chaudhari, 2021).
Comparative Studies with Other Formulations
Studies comparing the pharmacokinetics of different formulations of tofacitinib, like aspartate and citrate, have been conducted to determine their bioequivalence and optimize patient treatment strategies (Shin et al., 2020).
Rheumatoid Arthritis Targeted Delivery
Research on liposomal systems for targeted delivery to inflamed joints in rheumatoid arthritis has shown that tofacitinib citrate loaded liposomes can significantly improve therapeutic efficacy and reduce systemic side effects (Shen et al., 2020).
Safety And Hazards
Tofacitinib citrate may cause serious side effects including serious infections . It is a medicine that affects your immune system and can lower the ability of your immune system to fight infections . Some people can have serious infections while taking tofacitinib, including tuberculosis (TB), and infections caused by bacteria, fungi, or viruses that can spread throughout the body .
Future Directions
properties
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;3-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O.C6H8O7/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t11-,13+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIKUFDOYJFGBQ-YLAFAASESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80202404 | |
Record name | Tofacitinib citrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80202404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tofacitinib citrate | |
CAS RN |
540737-29-9 | |
Record name | Tofacitinib citrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=540737-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tofacitinib citrate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0540737299 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tofacitinib citrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80202404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tofacitinib citrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TOFACITINIB CITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1FF4DIV0D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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